molecular formula C8H16ClMgN B15289798 3-(Piperdin-1-YL)propylmagnesium chloride

3-(Piperdin-1-YL)propylmagnesium chloride

Cat. No.: B15289798
M. Wt: 185.98 g/mol
InChI Key: XMAHPOMENYQHPP-UHFFFAOYSA-M
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Description

3-(Piperidin-1-YL)propylmagnesium chloride is a Grignard reagent characterized by a propyl chain bearing a piperidin-1-yl substituent and a magnesium chloride counterion. Grignard reagents are pivotal in organic synthesis for their nucleophilic addition capabilities, enabling the formation of carbon-carbon bonds. The piperidine moiety in this compound introduces steric and electronic effects that modulate reactivity and stability compared to simpler alkyl or amino-substituted analogs.

Properties

IUPAC Name

magnesium;1-propylpiperidine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h1-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAHPOMENYQHPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCN1CCCCC1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Piperdin-1-YL)propylmagnesium chloride is typically synthesized by reacting 3-chloropropylpiperidine with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Piperdin-1-YL)propylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperdin-1-YL)propylmagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperdin-1-YL)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of 3-(Piperidin-1-YL)propylmagnesium chloride and structurally related Grignard reagents:

Compound Substituent Counterion Reactivity Thermal Stability Solubility (THF) Primary Applications
3-(Piperidin-1-YL)propylmagnesium chloride Piperidin-1-yl Cl⁻ Moderate High High Drug intermediates, stereoselective synthesis
Propylmagnesium chloride Propyl Cl⁻ High Moderate High Organotin derivatization, ketone synthesis
3-(Dimethylamino)propylmagnesium bromide Dimethylamino Br⁻ High Moderate Moderate Citalopram synthesis, tertiary amine introduction
Isopropylmagnesium chloride Isopropyl Cl⁻ Low High High Cross-coupling reactions, hindered substrate activation
Propylmagnesium iodide Propyl I⁻ Very High Low Moderate Ketone/aldehyde alkylation

Reactivity and Electronic Effects

  • Counterion Influence : Chloride-based reagents (e.g., propylmagnesium chloride) exhibit lower nucleophilicity compared to bromide or iodide analogs due to weaker leaving-group ability. However, chloride reagents are generally more stable, as seen in the high thermal stability of 3-(Piperidin-1-YL)propylmagnesium chloride .
  • Substituent Effects: The piperidin-1-yl group enhances steric hindrance compared to dimethylamino or linear alkyl chains, reducing reactivity toward bulky electrophiles. However, its strong electron-donating nature may accelerate reactions requiring deprotonation steps .

Biological Activity

3-(Piperdin-1-YL)propylmagnesium chloride is a Grignard reagent that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperdine ring attached to a propyl group through a magnesium chloride moiety. The synthesis of this compound typically involves the reaction of piperdine with a suitable alkyl halide in the presence of magnesium in an anhydrous solvent.

Biological Activity Overview

The biological activities associated with this compound are primarily linked to its role as a precursor for other biologically active compounds. Its activity can be summarized as follows:

  • Antimicrobial Activity : Studies have indicated that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from piperidine have shown efficacy against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Antiviral Properties : Research on related piperidine compounds has demonstrated antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus (HSV-1). These derivatives often function by inhibiting viral replication or interfering with viral entry into host cells .
  • Anti-inflammatory Effects : Some studies suggest that piperidine derivatives can modulate inflammatory pathways, potentially acting as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammation and immune responses .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Certain piperidine derivatives have been shown to inhibit enzymes involved in inflammatory processes, such as ATPase activity linked to the NLRP3 inflammasome. This inhibition can lead to reduced production of pro-inflammatory cytokines like IL-1β .
  • Interaction with Cellular Targets : The structural characteristics of piperidine allow it to interact with various cellular receptors and enzymes, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing valuable insights into their potential applications:

StudyFindings
Identified novel NLRP3 inhibitors with significant anti-inflammatory effects.
Demonstrated antimicrobial activity against multiple bacterial and fungal strains.
Showed antiviral efficacy against HIV-1 and HSV-1 in vitro.

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